1-Methyl-4-(pyridin-3-YL)piperazine
Overview
Description
- Safety Information : It is classified as hazardous (GHS05, GHS07) and can cause skin and eye irritation. Precautionary measures should be taken during handling .
Synthesis Analysis
The synthesis of 1-Methyl-4-(pyridin-3-yl)piperazine involves the reaction of 1-Methylpiperazine with 3-Chloropyridine . The specific synthetic route and conditions may vary depending on the desired yield and purity .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(pyridin-3-yl)piperazine consists of a piperazine ring with a methyl group at position 1 and a pyridine ring attached at position 4. The compound’s chemical formula is C10H15N3. You can visualize the structure using the NIST Chemistry WebBook .
Chemical Reactions Analysis
1-Methyl-4-(pyridin-3-yl)piperazine serves as a building block for various medicinally important molecules. It can participate in diverse chemical reactions, including Mannich reactions and other synthetic transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Reagent and Building Block in Synthetic Applications
“1-Methyl-4-(pyridin-3-YL)piperazine” is used as a reagent and building block in several synthetic applications . It plays a crucial role in the synthesis of various compounds.
Intermediate in Chemical Reactions
This compound serves as an intermediate in chemical reactions . An intermediate is a substance formed during the middle steps of a chemical reaction between reactants and the desired product.
Catalyst for Condensation Reactions
“1-Methyl-4-(pyridin-3-YL)piperazine” acts as an excellent catalyst for many condensation reactions . A catalyst is a substance that speeds up a chemical reaction but is not consumed by the reaction.
Synthesis of 4-Amino-Pyridyl Derivatives
“1-Methyl-4-(pyridin-3-YL)piperazine” can be used in the synthesis of 4-amino-pyridyl derivatives . These derivatives have various biological applications.
Synthesis of Benzimido Isoquinoline Based Derivatives
This compound can be used in the synthesis of benzimido isoquinoline based derivatives . These derivatives can be used in various biological applications.
Synthesis of Tert-Pentylphenoxyalkyl Piperazine Derivatives
“1-Methyl-4-(pyridin-3-YL)piperazine” can be used in the synthesis of tert-pentylphenoxyalkyl piperazine derivatives . These derivatives can be used in various biological applications.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . More research is needed to identify the specific targets of this compound.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels . More research is needed to describe the specific effects of this compound.
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
properties
IUPAC Name |
1-methyl-4-pyridin-3-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWGDGHGYGHWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434839 | |
Record name | 1-methyl-4-pyridin-3-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyridin-3-YL)piperazine | |
CAS RN |
223794-26-1 | |
Record name | 1-methyl-4-pyridin-3-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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